3,3,7,7,11,11-Hexamethyl-1,5,9-trioxacyclododecane-2,6,10-trione
Description
3,3,7,7,11,11-Hexamethyl-1,5,9-trioxacyclododecane-2,6,10-trione is a complex organic compound known for its unique structure and properties. It belongs to the class of crown ethers, specifically a hexamethyl derivative of 12-crown-3. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. This particular compound is notable for its ability to form strong complexes with lithium cations, making it valuable in various chemical applications .
Properties
IUPAC Name |
3,3,7,7,11,11-hexamethyl-1,5,9-trioxacyclododecane-2,6,10-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O6/c1-13(2)7-19-11(17)15(5,6)9-21-12(18)14(3,4)8-20-10(13)16/h7-9H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSXLEDHMHIIPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=O)C(COC(=O)C(COC1=O)(C)C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00473275 | |
| Record name | 1,5,9-Trioxacyclododecane-2,6,10-trione, 3,3,7,7,11,11-hexamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00473275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77393-39-6 | |
| Record name | 1,5,9-Trioxacyclododecane-2,6,10-trione, 3,3,7,7,11,11-hexamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00473275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3,3,7,7,11,11-Hexamethyl-1,5,9-trioxacyclododecane-2,6,10-trione involves the reaction of oxetane or 3,3-dimethyloxetane with appropriate reagents under controlled conditions. The process typically yields the compound in good quantities. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity. The synthetic route can be summarized as follows :
Starting Materials: Oxetane or 3,3-dimethyloxetane.
Reaction Conditions: Controlled temperature and pressure, use of catalysts.
Purification: Crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
3,3,7,7,11,11-Hexamethyl-1,5,9-trioxacyclododecane-2,6,10-trione undergoes various chemical reactions, including:
Complexation: Forms strong complexes with lithium cations, which is a key feature of crown ethers.
Oxidation and Reduction: Can participate in redox reactions under specific conditions.
Substitution: Reacts with various nucleophiles and electrophiles, leading to substitution products.
Common reagents used in these reactions include lithium salts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications, including:
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 3,3,7,7,11,11-Hexamethyl-1,5,9-trioxacyclododecane-2,6,10-trione exerts its effects primarily involves its ability to form stable complexes with lithium cations. The molecular structure allows for the encapsulation of lithium ions within the ring, stabilizing them and facilitating their transport and separation. This complexation is driven by the electrostatic interactions between the lithium cations and the ether oxygen atoms in the ring .
Comparison with Similar Compounds
Compared to other crown ethers, 3,3,7,7,11,11-Hexamethyl-1,5,9-trioxacyclododecane-2,6,10-trione exhibits stronger complexation with lithium cations due to its hexamethyl substitution. Similar compounds include:
12-Crown-3: A non-methylated version that forms weaker complexes with lithium cations.
16-Crown-4: Another crown ether with a larger ring size, which affects its complexation properties.
The hexamethyl derivative’s unique structure provides enhanced selectivity and stability in complexation reactions, making it a valuable compound in various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
